![molecular formula C17H17N5O3S2 B2953117 2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-75-8](/img/structure/B2953117.png)
2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
The compound “2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzofuran, a piperazine, and a thiadiazole . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The benzofuran and thiadiazole rings are likely to contribute to the compound’s stability, while the piperazine could provide sites for further reactions .Scientific Research Applications
Synthesis and Biological Activities
1. Novel 1,3,4-Thiadiazole Amide Derivatives
A study by Xia (2015) reports the synthesis of fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine, synthesized from aminothiourea and carbon disulfide. These compounds were evaluated for their inhibitory effects against Xanthomonas campestris pv. oryzae, with some derivatives showing promising results. This work highlights the antimicrobial potential of these derivatives in agricultural applications (Z. Xia, 2015).
2. Heterocyclic Compound Synthesis
Another study by Abu‐Hashem et al. (2020) focuses on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic activities. These compounds, including various derivatives of benzodifuranyl, show potential in medical research for developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
3. Antitumor Activity of Thiadiazole Piperazin-1-yl Acetamides
Wu et al. (2017) designed and synthesized a series of thiadiazole piperazin-1-yl acetamides, evaluating their antitumor activities in vitro. Specifically, certain compounds exhibited potent antiproliferative activity against human cervical and lung cancer cell lines, indicating the potential for developing novel anticancer therapies (Zhilin Wu et al., 2017).
Antimicrobial and Antileishmanial Activities
4. Novel Piperazine-Based Heterocycles
Chhatriwala et al. (2014) synthesized new piperazine-based heterocycles, demonstrating moderate to good antimicrobial activities against various bacterial strains, fungi, and Mycobacterium tuberculosis. This study underscores the importance of structural modification in developing effective antimicrobial agents (Nirmal M. Chhatriwala et al., 2014).
5. Anti-Leishmanial Piperazinyl-Linked Thiadiazoles
Tahghighi et al. (2011) synthesized piperazinyl-linked 5-nitrofuran-2-yl-1,3,4-thiadiazoles with benzamidine substituents, showing significant antileishmanial activity. The study provides a basis for developing new treatments for leishmaniasis, a neglected tropical disease (A. Tahghighi et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The compound contains a benzofuran and a piperazine moiety, which are common structural motifs in many biologically active compounds. For instance, benzofuran derivatives have been shown to display diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, anticancer, anticonvulsant, and antimalarial effects . Piperazine derivatives also exhibit a wide range of pharmacological activities.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Based on the known activities of similar compounds, it could potentially affect pathways related to inflammation, oxidative stress, cell proliferation, or microbial metabolism .
properties
IUPAC Name |
2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c18-14(23)10-26-17-20-19-16(27-17)22-7-5-21(6-8-22)15(24)13-9-11-3-1-2-4-12(11)25-13/h1-4,9H,5-8,10H2,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIQMNPRFOSNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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